4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile
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Overview
Description
4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile is an organic compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol . This compound is known for its unique structure, which includes a bromine atom and a benzonitrile group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-3-hydroxybenzaldehyde and 4-cyanophenol.
Formation of Intermediate: The intermediate is formed by reacting 4-bromo-3-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base such as potassium carbonate.
Final Product Formation: The intermediate is then reacted with 4-cyanophenol under suitable conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can lead to the formation of aldehydes, alcohols, or other functional groups .
Scientific Research Applications
4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the benzonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
- 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile
- 4-(4-Bromo-3-hydroxyphenoxy)-benzonitrile
- 4-Bromo-3-methylphenol
Comparison: 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile is unique due to its methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
4-[4-bromo-3-(methoxymethoxymethyl)phenoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-19-11-20-10-13-8-15(6-7-16(13)17)21-14-4-2-12(9-18)3-5-14/h2-8H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAOKUXSTGHCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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